Methyl 2,4-dichloro-1-methyl-1H-imidazole-5-carboxylate

Analytical Chemistry Procurement Compliance Compound Registration

Researchers requiring a regiochemically pure, dual-handle imidazole scaffold for chemical library synthesis often face supply inconsistency and isomer misassignment. This authenticated 2,4-dichloro isomer (CAS 2117371-86-3) resolves these challenges with a verified substitution pattern that enables sequential, site-selective functionalization. - Preferential nucleophilic displacement at the 2-chloro position under mild SNAr conditions, enabling orthogonal diversification. - Methyl ester at the 5-position allows for hydrolysis or transesterification without protecting group chemistry. - Validated reference standard eliminates risk of synthetic failure from misassigned 2,5-dichloro regioisomer contamination.

Molecular Formula C6H6Cl2N2O2
Molecular Weight 209.03
CAS No. 2117371-86-3
Cat. No. B2605259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-dichloro-1-methyl-1H-imidazole-5-carboxylate
CAS2117371-86-3
Molecular FormulaC6H6Cl2N2O2
Molecular Weight209.03
Structural Identifiers
SMILESCN1C(=C(N=C1Cl)Cl)C(=O)OC
InChIInChI=1S/C6H6Cl2N2O2/c1-10-3(5(11)12-2)4(7)9-6(10)8/h1-2H3
InChIKeyDFYUIKFFSUIUGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2,4-dichloro-1-methyl-1H-imidazole-5-carboxylate: Identity and Procurement


Methyl 2,4-dichloro-1-methyl-1H-imidazole-5-carboxylate is a tri-substituted imidazole derivative (C6H6Cl2N2O2, MW 195.18 g/mol) bearing chlorine atoms at the 2- and 4-positions and a methyl ester at the 5-position . This halogenated heterocycle serves as a versatile building block in medicinal chemistry and agrochemical research, functioning as a synthetic intermediate that can undergo site-selective nucleophilic aromatic substitution and ester hydrolysis [1]. The specific substitution pattern—particularly the presence of two electron-withdrawing chlorine atoms—significantly modulates the electronic character of the imidazole ring, differentiating it from non-chlorinated or mono-chlorinated analogs in terms of reactivity, physicochemical properties, and downstream application scope.

Dual‑halogen scaffold for sequential functionalization workflows
CAS‑verified isomer identity to prevent regioisomer misprocurement
Reported C2‑selective substitution reactivity (class‑level inference)

Why Generic Substitution Fails


Imidazole-5-carboxylate esters cannot be generically interchanged solely based on the core scaffold. The presence, number, and position of halogen substituents fundamentally alter electrophilicity, regioselectivity, and the feasibility of downstream transformations. For example, 2,4-dichloro-substituted imidazoles exhibit preferential nucleophilic displacement at the 2-position, while mono-chloro or non-halogenated analogs show different reactivity hierarchies [1]. Additionally, methyl esters differ in hydrolysis kinetics and crystallinity from their ethyl or acid counterparts, directly affecting yield, purity, and scalability in multi-step syntheses [2]. These differences render direct substitution with a cheaper, structurally similar analog a tangible risk for synthetic failure, impurity carryover, or regulatory non-compliance in GMP environments.

Halogen pattern may significantly alter regioselectivity and electrophilicity; mono‑chloro or non‑halogenated analogs may not support the same synthetic sequence.
Methyl ester vs. ethyl ester or free acid can differ in hydrolysis kinetics and crystallinity, potentially affecting yield and purity in multi‑step syntheses.
Structural analogs with similar IUPAC names but different chlorine positions (e.g., 2,5‑dichloro isomer) represent distinct constitutional isomers and must not be interchanged.

Quantitative Differentiation vs. Analog Compounds


CAS Registry Integrity vs. IUPAC Nomenclature Confusion

A critical procurement risk exists due to nomenclature confusion. The target compound (CAS 2117371-86-3) has the correct IUPAC name 'methyl 2,4-dichloro-1-methyl-1H-imidazole-5-carboxylate.' However, some vendor databases incorrectly associate it with the IUPAC name 'methyl 2,5-dichloro-3-methylimidazole-4-carboxylate' . This isomer would correspond to a distinct compound with a shifted substitution pattern. Procuring based solely on IUPAC name without CAS verification risks obtaining the undesired regioisomer, which would possess entirely different reactivity and downstream synthetic utility.

CAS Registry vs. IUPAC Confusion
Data to verify
Target CAS 2117371-86-3 vs. incorrectly mapped 2,5‑dichloro isomer
CAS verification is the only reliable differentiator; IUPAC‑only procurement risks receiving wrong isomer.
Cross‑reference authoritative databases before purchase.
Analytical Chemistry Procurement Compliance Compound Registration

Regioselective Reactivity at the C2 Position

The target compound's 2-chloro substituent undergoes preferential nucleophilic displacement in the presence of the 4-chloro group, as demonstrated in reactions of structurally analogous 1-substituted 2,4-dichloro-1H-imidazole-5-carbaldehydes with sodium azide, sodium alkoxides, phenols, thiols, and secondary cycloalkylamines, which selectively replace chlorine at position 2 [1]. This orthogonality is not available in mono-chloro analogs (e.g., methyl 4-chloro-1-methyl-1H-imidazole-5-carboxylate) or non-halogenated esters, enabling sequential, programmable functionalization of the imidazole core.

C2‑Selective Nucleophilic Substitution
Class-level inference
Preferential SNAr at C2 over C4 with azide, alkoxide, amine, thiolate (aldehyde analogs)
Supports sequential functionalization not possible with mono‑chloro analogs.
Based on aldehyde analogs; ester-specific data not publicly available.
Synthetic Chemistry Medicinal Chemistry Reaction Selectivity

Melting Point and Solid-State Identity Verification

Non-halogenated methyl 1-methyl-1H-imidazole-5-carboxylate (CAS 17289-20-2) has a reported melting point of 159–161°C at ≥98% purity [1]. The introduction of two chlorine atoms alters intermolecular interactions (e.g., halogen bonding, dipole moment), leading to a different melting point and solid-state behavior for the target compound. While the exact melting point of the target compound is not consistently reported across public databases, this structural difference allows for unambiguous identity confirmation (e.g., by mixed melting point depression) and ensures that procurement of the correct material is verifiable.

Melting Point Identity Verification
Data to verify
Target mp not uniformly reported; non‑chlorinated analog mp 159–161 °C (MW 140.14)
A marked melting point difference from non‑halogenated analog can serve as a low‑cost identity check.
Experimental mp determination recommended for identity confirmation.
Process Chemistry Quality Control Solid-State Characterization

Optimal Application Scenarios


Sequential Derivatization for Library Synthesis

The target compound is optimally deployed as a starting material for generating chemical libraries via orthogonal functionalization. The 2-chloro substituent can be replaced under mild SNAr conditions with a first set of nucleophiles (amines, alkoxides, thiols) as described for structurally analogous 2,4-dichloroimidazoles [1]. A subsequent cross-coupling or hydrolysis step at the 4-position or ester group produces a diverse set of 2,4,5-trisubstituted imidazoles, a scaffold privileged in kinase inhibitor and GPCR modulator programs. This dual-handle strategy avoids the need for protecting group manipulations required by mono-halogenated analogs.

Agrochemical Intermediate Development

1-Methyl-1H-imidazole-5-carboxylic acid derivatives, including halogenated esters, are established intermediates for herbicidal active ingredients [1]. The 2,4-dichloro pattern increases lipophilicity and metabolic stability relative to non-chlorinated congeners. The methyl ester serves as a protected carboxylate that can be hydrolyzed to the free acid for coupling with amine-bearing pharmacophores, or directly transesterified in process-scale syntheses .

Isomer-Specific Analytical Reference Standard

Given the documented nomenclature ambiguities between the correct 2,4-dichloro isomer and misassigned 2,5-dichloro isomer [1], the target compound has high value as an authenticated reference standard. Analytical laboratories developing HPLC or GC methods for reaction monitoring or impurity profiling require a verified batch of the exact isomer (CAS 2117371-86-3) to calibrate retention times and ensure that synthetic products do not contain the undesired regioisomer.

Application
Selection Property
Validation Focus
Sequential derivatization for library synthesis
Dual‑halogen scaffold with reported C2‑regioselectivity
Reactivity under specific nucleophile conditions
Agrochemical intermediate development
Halogenated ester influencing lipophilicity and metabolic stability
Hydrolysis/transesterification efficiency
Isomer‑specific analytical reference standard
Authenticated CAS‑verified isomer identity
Retention time calibration in HPLC/GC methods
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